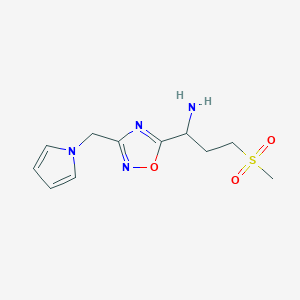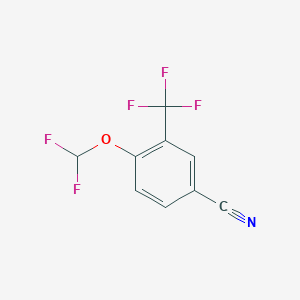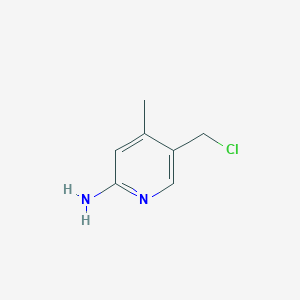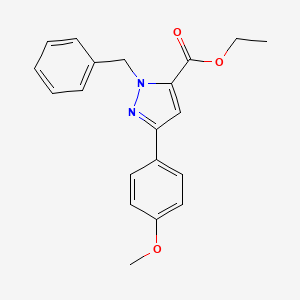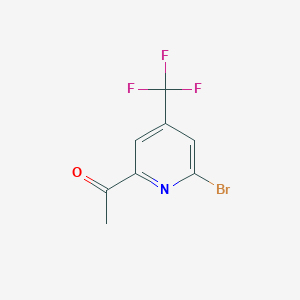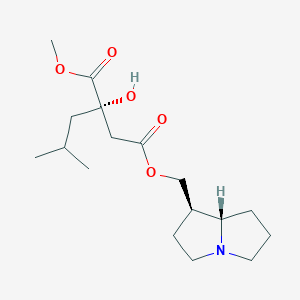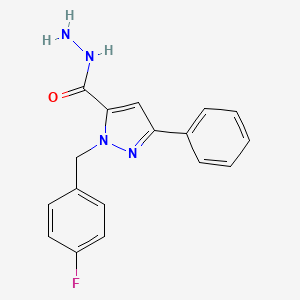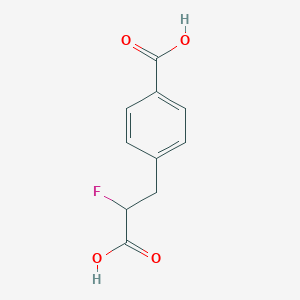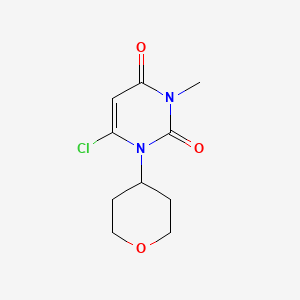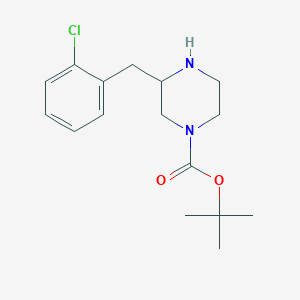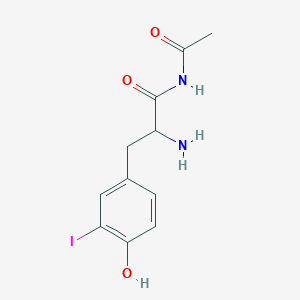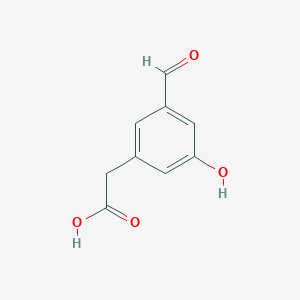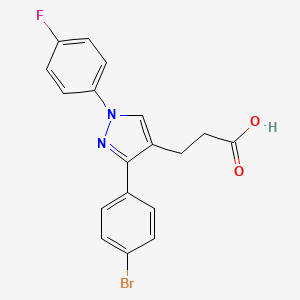
3-(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromophenyl group, a fluorophenyl group, and a pyrazole ring, which are connected to a propanoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with 4-bromophenyl and 4-fluorophenyl groups.
Attachment of the Propanoic Acid Moiety: The pyrazole intermediate is then reacted with a suitable propanoic acid derivative, such as a propanoic acid chloride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl and fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the propanoic acid moiety.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Condensation: Acid chlorides or anhydrides can be used in the presence of a base like pyridine.
Major Products Formed
Substitution: Products with different substituents on the aromatic rings.
Oxidation: Oxidized derivatives of the pyrazole ring or the propanoic acid moiety.
Reduction: Reduced forms of the pyrazole ring or the carboxylic acid group.
Condensation: Esters or amides derived from the carboxylic acid group.
Scientific Research Applications
3-(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole: Lacks the propanoic acid moiety.
4-(3-Fluorophenylcarbamoyl)phenylboronic acid: Contains a boronic acid group instead of a pyrazole ring.
3-Bromo-4′-Fluorobenzophenone: Contains a benzophenone structure instead of a pyrazole ring.
Uniqueness
The presence of both bromophenyl and fluorophenyl groups attached to a pyrazole ring, along with the propanoic acid moiety, makes 3-(3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)propanoic acid unique
Properties
Molecular Formula |
C18H14BrFN2O2 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
3-[3-(4-bromophenyl)-1-(4-fluorophenyl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C18H14BrFN2O2/c19-14-4-1-12(2-5-14)18-13(3-10-17(23)24)11-22(21-18)16-8-6-15(20)7-9-16/h1-2,4-9,11H,3,10H2,(H,23,24) |
InChI Key |
OHCPUFFWQIFVOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


